molecular formula C19H26N6O2 B11509188 1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](ethyl)amino]-N-phenylcyclohexanecarboxamide

1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](ethyl)amino]-N-phenylcyclohexanecarboxamide

Cat. No.: B11509188
M. Wt: 370.4 g/mol
InChI Key: OSTHUNPNPQHSPJ-UHFFFAOYSA-N
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Description

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-phenylcyclohexanecarboxamide is a complex organic compound that features a triazole ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-phenylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation to form N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . This intermediate can then be further reacted with various amines to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-phenylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups attached to the triazole ring.

    Substitution: The amine and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-phenylcyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can act as a binding site for enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-phenylcyclohexanecarboxamide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-ethylamino]-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N6O2/c1-2-25(16(26)13-15-22-18(20)24-23-15)19(11-7-4-8-12-19)17(27)21-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,27)(H3,20,22,23,24)

InChI Key

OSTHUNPNPQHSPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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